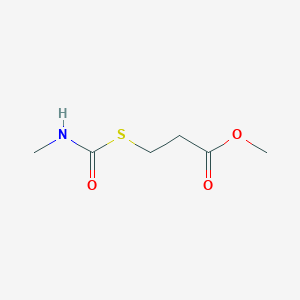![molecular formula C17H26O6 B14014765 Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate CAS No. 32514-74-2](/img/structure/B14014765.png)
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is an organic compound with the molecular formula C17H26O6 It is an ester derivative of benzoic acid, characterized by the presence of multiple ethoxyethoxy groups attached to the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The ethoxyethoxy groups are introduced through a series of etherification reactions using ethylene glycol derivatives. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of intermediates and the final product through distillation and recrystallization techniques. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified esters with different alkoxy groups.
Applications De Recherche Scientifique
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ester linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with biological molecules through its ester and ether functional groups. The ester linkage can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative. The ethoxyethoxy groups enhance the compound’s solubility and facilitate its transport across cell membranes. Molecular targets may include enzymes involved in ester hydrolysis and pathways related to inflammation and pain modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester of benzoic acid without the ethoxyethoxy groups.
Methyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate: A similar compound with a methyl ester group instead of an ethyl ester.
Propyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate: A similar compound with a propyl ester group.
Uniqueness
This compound is unique due to the presence of multiple ethoxyethoxy groups, which enhance its solubility and potential for various applications. The combination of ester and ether functionalities provides versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
32514-74-2 |
|---|---|
Formule moléculaire |
C17H26O6 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C17H26O6/c1-4-19-9-10-20-11-12-22-14(3)23-16-8-6-7-15(13-16)17(18)21-5-2/h6-8,13-14H,4-5,9-12H2,1-3H3 |
Clé InChI |
OIUPBVMLCRCLTR-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCCOC(C)OC1=CC=CC(=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
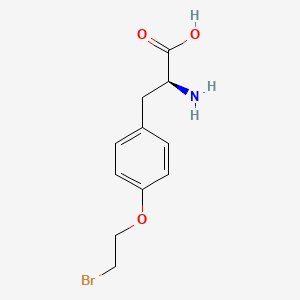

![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)

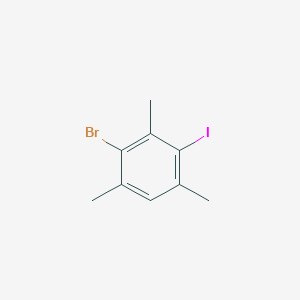
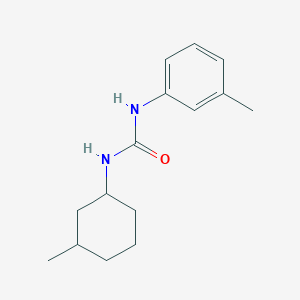
![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)
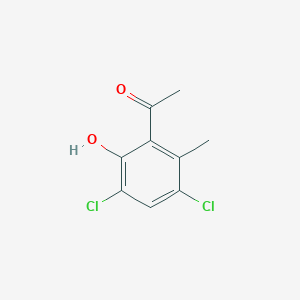
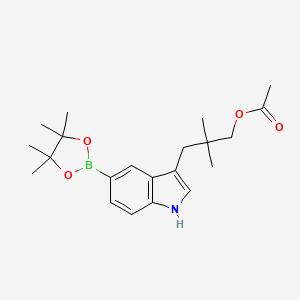
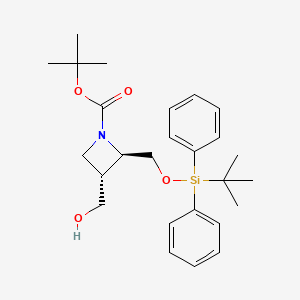
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)
